(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid is a chemical compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by its structural features, which include a piperidine ring and a carboxylic acid group. It is often studied for its potential applications in medicinal chemistry and pharmacology due to its biological activity.
The compound can be sourced from various chemical suppliers and research institutions, often available in neat form or as part of complex chemical syntheses. Its molecular formula is with a molecular weight of approximately 226.27 g/mol.
This compound is classified under:
The synthesis of (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid can be achieved through various methods, typically involving multi-step organic reactions. Common synthetic routes include:
The synthesis may involve:
The molecular structure of (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid features:
C1CCN(CC1)C(=O)C(C(=O)O)N
InChI=1S/C11H18N2O3/c12-10(13)8-4-2-1-3-5-9(8)11(14)15/h1-5,10H,6-7,12H2,(H,14,15)
The compound can participate in various chemical reactions, including:
Reactions are typically carried out under specific conditions:
The mechanism of action for (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid may involve:
Research indicates that compounds within this class can modulate neuronal activity and may have therapeutic implications in treating neurological disorders.
(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid has several potential applications:
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.:
CAS No.:
CAS No.: 951163-61-4